

Comparative Guide: Elucidating the Absolute Configuration of Halogenated -Amino Alcohols

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Compound of Interest

Compound Name: *(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL*

Cat. No.: *B13033940*

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Subject: **(1S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol**

Executive Summary

The Challenge: The molecule in question contains two adjacent chiral centers (C1 and C2). While the nomenclature "(1S)" implies a known configuration at the benzylic position, the full pharmacological profile requires the definitive assignment of the C2 hydroxyl center (resulting in syn or anti diastereomers). In drug development, the difference between (1S, 2S) and (1S, 2R) often dictates the difference between a nanomolar inhibitor and an inactive substrate.

The Strategy: This guide compares three distinct methodologies to determine the absolute configuration.

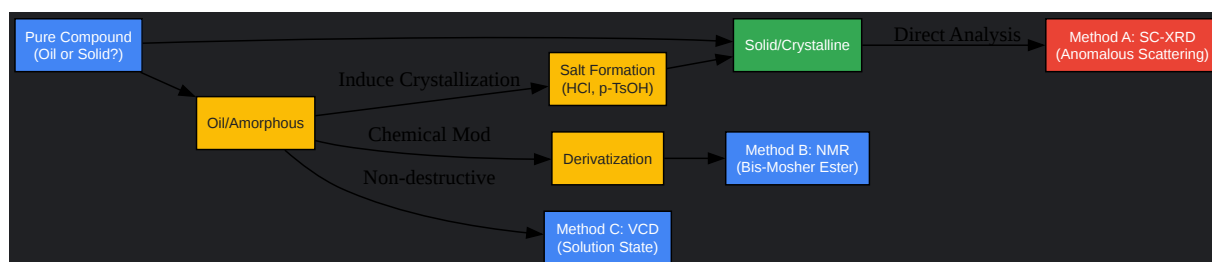
- Method A (SC-XRD): The definitive "Gold Standard," leveraging the bromine atom for anomalous scattering.
- Method B (NMR): The solution-phase standard using Modified Mosher's Method for 1,2-amino alcohols.
- Method C (VCD): A non-destructive, computational-spectroscopic hybrid for non-crystalline samples.

Structural Analysis & Stereochemical Stakes

The molecule features a "heavy" anchor (Bromine) and a 1,2-amino alcohol motif.

- C1 (Benzylic): Bonded to the aryl group and the primary amine.
- C2 (Aliphatic): Bonded to the secondary alcohol and a methyl group.

The presence of the 3-Bromo-5-fluorophenyl group is the critical tactical advantage for X-ray crystallography, eliminating the need for co-crystallization with chiral acids.



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Figure 1: Strategic Decision Tree for Absolute Configuration Determination.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Primary Recommendation (The "Gold Standard")

The "Heavy Atom" Advantage

Unlike standard organic molecules (C, H, N, O) which require a known chiral reference to define absolute stereochemistry, this molecule contains Bromine ($Z=35$). Bromine exhibits significant anomalous scattering (

) when irradiated with X-rays (even standard Mo-K

, but especially Cu-K

).

This allows for the calculation of the Flack Parameter (

):

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: The proposed absolute structure is correct.
- : The inverted structure is correct.
- : Racemic twin or wrong space group.

Protocol: Crystallization of the Hydrochloride Salt

If the free base is an oil, the hydrochloride salt is the preferred derivative because Cl also contributes slightly to anomalous scattering, and salts form stronger lattice networks.

- Dissolution: Dissolve 10 mg of the amino alcohol in minimal dry ethanol.
- Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether.
- Vapor Diffusion: Place the vial inside a larger jar containing pure diethyl ether (antisolvent). Seal the outer jar.
- Harvest: Allow to stand for 2-5 days. Colorless prisms should form.
- Analysis: Collect data to a resolution of $<0.8 \text{ \AA}$. Refine the Flack parameter.[\[1\]](#)[\[2\]](#)

Method B: NMR Spectroscopy (Modified Mosher's Method)

Status: Best Solution-Phase Method (If crystals fail)

The Challenge of 1,2-Amino Alcohols

Standard Mosher analysis targets secondary alcohols. However, the adjacent primary amine will also react with the Mosher acid chloride (MTPA-Cl).

- Solution: Perform a Bis-derivatization.[3] React both the amine and the alcohol to form the Bis-MTPA derivative (Amide + Ester).
- Mechanism: The Mosher auxiliary creates an anisotropic magnetic shielding cone. By comparing the proton chemical shifts of the
 - MTPA and
 - MTPA bis-derivatives (
 -), the spatial arrangement is deduced.[4]

Protocol: Bis-Mosher Derivatization

Reagents:

-(-)-MTPA-Cl and

-(+)-MTPA-Cl. (Note:

-chloride yields the

-ester/amide according to Cahn-Ingold-Prelog priority change).

- Reaction: To a solution of substrate (2 mg) in dry pyridine (0.5 mL), add
 - MTPA-Cl (3.0 eq) and DMAP (cat.). Stir for 4 hours to ensure both N-acylation and O-acylation.
- Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine. Dry and concentrate.
- Repeat: Perform the same reaction with
 - MTPA-Cl in a separate vial.
- Analysis: Acquire
 - H NMR (500 MHz+) for both samples.
- Calculation: Tabulate

values for protons near the chiral centers (e.g., the methyl doublet, the benzylic proton, the aromatic ring protons). Calculate

.

Interpretation Logic: Construct a Newman projection. Protons on the side of the phenyl group of the MTPA auxiliary will be shielded (negative

), while protons on the side of the methoxy/CF₃ group will be deshielded (positive

).

Method C: Vibrational Circular Dichroism (VCD)

Status: Non-Invasive Alternative

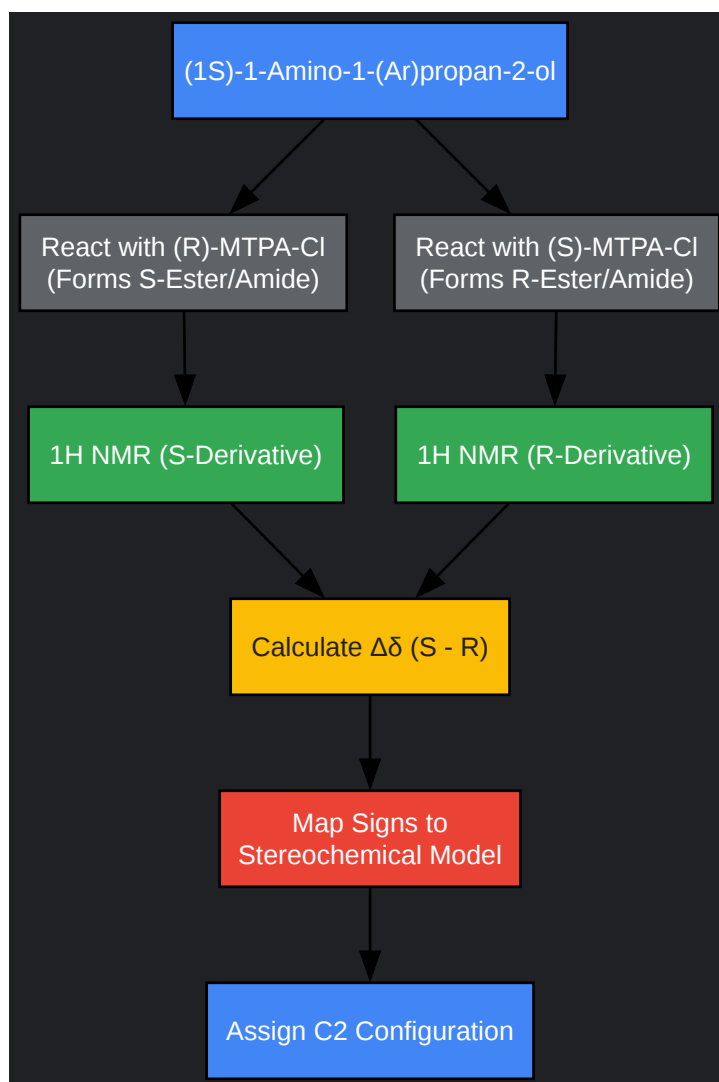
VCD measures the differential absorption of left and right circularly polarized infrared radiation. It requires no crystallization and no chemical modification.

- Measurement: Dissolve 5-10 mg of the pure compound in CDCl₃ or DMSO-
. Record the VCD spectrum (1000–1800 cm
).
- Calculation: Perform DFT calculations (B3LYP/6-31G* level or higher) for the possible diastereomers (1S,2S and 1S,2R).
- Comparison: The experimental spectrum is overlaid with the calculated spectra. The correct configuration will show a clear 1:1 match in peak signs and intensities.

Comparative Matrix

| Feature | Method A: SC-XRD | Method B: NMR (Mosher) | Method C: VCD |
|----------------|-----------------------------|-------------------------------|-----------------------------|
| Sample State | Single Crystal (Required) | Solution (Oil/Solid) | Solution (Oil/Solid) |
| Sample Amount | 1–5 mg (Recoverable) | 2–4 mg (Destructive) | 5–10 mg (Recoverable) |
| Time to Result | 1–3 Days (if crystals grow) | 1 Day | 3–7 Days (Computation time) |
| Confidence | Absolute (99.9%) | High (95%) | High (95%) |
| Cost | High (Instrument access) | Low (Standard reagents) | High (Software/Hardware) |
| Limitation | Crystal growth failure | Steric hindrance/Peak overlap | Conformational flexibility |

Detailed Workflow Visualization



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Figure 2: Workflow for Bis-Mosher NMR Analysis.

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